Yuanhuadin

Description

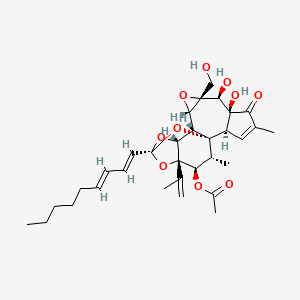

Yuanhuadine has been reported in Daphne genkwa with data available.

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42O10/c1-7-8-9-10-11-12-13-14-29-40-26-22-25-28(16-33,39-25)27(36)30(37)21(15-18(4)23(30)35)32(22,42-29)19(5)24(38-20(6)34)31(26,41-29)17(2)3/h11-15,19,21-22,24-27,33,36-37H,2,7-10,16H2,1,3-6H3/b12-11+,14-13+/t19-,21-,22+,24-,25+,26-,27-,28+,29-,30-,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHELFTYSELEEFD-SVAWBNMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C)C)C=C(C6=O)C)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/[C@]12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6([C@H]([C@@]4(O1)[C@@H]([C@H]([C@@]3(O2)C(=C)C)OC(=O)C)C)C=C(C6=O)C)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318552 | |

| Record name | Yuanhuadin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76402-66-9 | |

| Record name | Yuanhuadin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76402-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yuanhuadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076402669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yuanhuadin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Yuanhuadin in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Yuanhuadin, a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, has emerged as a potent anti-cancer agent. Its complex mechanism of action involves the modulation of several critical signaling pathways, leading to cell cycle arrest and apoptosis in various cancer cell types. This technical guide provides an in-depth overview of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development. It is important to note that much of the available research has been conducted on the closely related analog, Yuanhuacine (YC). Due to their structural similarity, their mechanisms are considered highly comparable, and data for both are presented herein with clear distinction.

Core Anti-Cancer Mechanisms

This compound and its analogs exert their anti-neoplastic effects through a multi-pronged attack on cancer cell proliferation and survival. The primary mechanisms identified are:

-

Activation of Protein Kinase C (PKC): Yuanhuacine is a potent activator of the PKC family of kinases. This activation is a central node in its mechanism, triggering downstream signaling that can lead to both cell cycle arrest and apoptosis, depending on the cellular context.[1][2] This is a defining mechanism for its high selectivity against certain cancer subtypes, such as basal-like 2 (BL2) triple-negative breast cancer (TNBC).[3][4]

-

Induction of Apoptosis: this compound triggers programmed cell death, primarily through the intrinsic (mitochondrial) pathway. This is characterized by the disruption of mitochondrial membrane potential and the modulation of Bcl-2 family proteins—specifically, the downregulation of anti-apoptotic Bcl-2 and the upregulation of pro-apoptotic Bax.[5][6]

-

Inhibition of Pro-Survival Signaling Pathways: The compound significantly inhibits the PI3K/Akt/mTOR signaling cascade, a critical pathway for cancer cell growth, proliferation, and survival. Yuanhuacine has been shown to suppress the mTORC2 complex, leading to the dephosphorylation (inactivation) of Akt, PKCα, and Rac1.[6] This is often preceded by the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor that negatively regulates the mTOR pathway.[7]

-

Induction of Cell Cycle Arrest: this compound causes cancer cells to halt their progression through the cell cycle, primarily at the G2/M phase.[5] This prevents cell division and can ultimately lead to apoptotic cell death.[8]

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound and its analogs have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a high degree of potency and selectivity.

| Compound | Cell Line | Cancer Type | IC50 Value | Citation |

| Yuanhuacine | HCC1806 | Triple-Negative Breast Cancer (BL2 subtype) | 1.6 ± 0.4 nM | [3] |

| Yuanhuacine | HCC70 | Triple-Negative Breast Cancer (BL2 subtype) | 9.4 ± 1.6 nM | [3] |

| Yuanhuacine | MDA-MB-231 | Triple-Negative Breast Cancer (Mesenchymal) | >3000 nM | [3] |

| Yuanhuacine | HN6 | Head and Neck Squamous Cell Carcinoma | 1.43 µM | [9][10][11] |

| Yuanhuacine | CAL33 | Head and Neck Squamous Cell Carcinoma | 6.62 µM | [9][10][11] |

| Yuanhuacine | A549 | Non-Small Cell Lung Cancer | 7.31 µM | [12] |

| Yuanhuadine | A549 | Non-Small Cell Lung Cancer | ~20 nM (Caused G0/G1 or G2/M arrest) | [5] |

Signaling Pathways and Visualizations

The interplay between the signaling pathways modulated by this compound is complex. The following diagrams, rendered in DOT language, illustrate these core mechanisms.

PKC Activation and Downstream Effects

This compound/Yuanhuacine directly binds to and activates Protein Kinase C (PKC), a key initiating event in its anti-cancer activity. This leads to selective cytotoxicity in susceptible cancer subtypes.

AMPK/mTOR Pathway Inhibition

This compound inhibits cancer cell proliferation by activating the energy-sensing AMPK pathway, which in turn suppresses the pro-growth mTORC2/Akt signaling axis.

Intrinsic Apoptosis Pathway

This compound induces apoptosis by altering the balance of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and caspase activation.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound. These are generalized methodologies and should be optimized for specific cell lines and laboratory conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Plating: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the corresponding this compound dilution or vehicle control. Incubate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

-

Data Acquisition: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach using trypsin-free dissociation buffer. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS. After the final wash, resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[5]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

-

Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

-

Analysis: Quantify the cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

-

Protein Extraction: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins based on molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[15]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, p-AMPK, Bcl-2, Bax, Cyclin B1, β-actin) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control like β-actin.

Experimental Workflow Visualization

Conclusion

This compound is a promising natural product with a potent, multi-faceted mechanism of action against cancer cells. Its ability to co-opt PKC signaling while simultaneously inhibiting the robust PI3K/Akt/mTOR survival pathway makes it a compelling candidate for further development, particularly for difficult-to-treat cancers. The detailed data and protocols provided in this guide serve as a foundational resource for researchers aiming to build upon our current understanding and unlock the full therapeutic potential of this compound.

References

- 1. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Yuanhuadine | 76402-66-9 | Benchchem [benchchem.com]

- 6. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]

- 8. Induction of G2/M Phase Arrest by Diosgenin via Activation of Chk1 Kinase and Cdc25C Regulatory Pathways to Promote Apoptosis in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Yuanhuacine suppresses head and neck cancer growth by promoting ASCT2 degradation and inhibiting glutamine uptake - Chen - Acta Pharmacologica Sinica [chinaphar.com]

- 10. Yuanhuacine suppresses head and neck cancer growth by promoting ASCT2 degradation and inhibiting glutamine uptake | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview [mdpi.com]

- 14. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

Yuanhuadin's Role in Inflammatory Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuanhuadin, a daphnane-type diterpenoid compound isolated from the flower buds of Daphne genkwa, has demonstrated notable anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a specific focus on its modulation of key inflammatory signaling pathways. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling cascades to support further research and drug development efforts in the field of inflammation.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic and unresolved inflammation is implicated in the pathophysiology of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central regulators of the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes.

This compound has emerged as a promising natural product with the potential to modulate these inflammatory pathways. Understanding its precise mechanisms of action is critical for its development as a potential therapeutic agent. This guide synthesizes the current knowledge on this compound's interaction with inflammatory signaling cascades.

Quantitative Data on Anti-inflammatory Effects of this compound Analogs

| Compound | Cell Line | Inflammatory Stimulus | Measured Mediator | Method | Reported Effect |

| Yuanhuacin (YC) | THP-1 derived macrophages | Lipopolysaccharide (LPS) (5 ng/mL) | Interleukin-6 (IL-6) | ELISA | Dose-dependent reduction in IL-6 expression.[1] |

Note: In the cited study, Yuanhuacin was used at concentrations below 1 µM to avoid cytotoxic effects.[1]

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB to translocate to the nucleus and initiate gene transcription.

This compound is suggested to inhibit the NF-κB pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the active p65 subunit.

References

An In-depth Technical Guide on the Biological Activities of Daphnane Diterpenes, Featuring Yuanhuadin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnane diterpenes, a class of naturally occurring compounds predominantly found in plants of the Thymelaeaceae and Euphorbiaceae families, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2][3] These compounds are characterized by a unique 5/7/6-tricyclic ring system, often with an orthoester group, which is crucial for their bioactivity.[1] Among the numerous daphnane diterpenes, Yuanhuadin, isolated from the flower buds of Daphne genkwa, stands out as a promising candidate for drug development due to its remarkable pharmacological profile. This technical guide provides a comprehensive overview of the biological activities of daphnane diterpenes, with a special focus on this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways.

Biological Activities of Daphnane Diterpenes

Daphnane diterpenes exhibit a broad spectrum of pharmacological effects, including anticancer, anti-HIV, anti-inflammatory, and neurotrophic activities.[3] Their mechanism of action often involves the modulation of critical cellular signaling pathways.[3]

Anticancer Activity

The anticancer properties of daphnane diterpenes are one of their most extensively studied biological activities. These compounds have demonstrated significant cytotoxicity against a wide range of human cancer cell lines.[2][4]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activities (IC₅₀ values) of this compound and other notable daphnane diterpenes against various cancer cell lines.

Table 1: Cytotoxic Activity of this compound and Related Daphnane Diterpenes

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| This compound | K562 | Chronic Myelogenous Leukemia | 5.33 | [1] |

| MCF-7 | Breast Cancer | >50 | [1] | |

| HeLa | Cervical Cancer | 55.23 | [1] | |

| Yuanhualine | A549 | Lung Cancer | 0.007 | [5] |

| Yuanhuahine | A549 | Lung Cancer | 0.0152 | [5] |

| Yuanhuagine | A549 | Lung Cancer | 0.0247 | [5] |

| Genkwadane K | MCF-7 | Breast Cancer | 3.25 | [1] |

| Genkwadaphnine | MCF-7 | Breast Cancer | 2.56 | [1] |

| Tianchaterpene D | HGC-27 | Gastric Cancer | 8.8 | [2][6] |

| Daphgenkin A | SW620 | Colon Cancer | 3.0 | [7] |

| RKO | Colon Cancer | 6.5 | [7] | |

| Yuanhuakine A | A549 | Lung Cancer | 7.83 | [7] |

| Hep3B | Liver Cancer | 10.21 | [7] | |

| MCF-7 | Breast Cancer | 9.87 | [7] |

Table 2: Broad-Spectrum Anticancer Activity of Various Daphnane Diterpenes

| Compound(s) | Cell Line | Cancer Type | IC₅₀ Range (µM) | Reference |

| Compounds 9-11, 13, 16, 19 from D. genkwa | HT-1080 | Fibrosarcoma | <0.1 | [4] |

| 14 Daphnane Diterpene Esters | HL-60 | Promyelocytic Leukemia | Not specified | [8] |

| SMMC-7721 | Hepatocellular Carcinoma | Not specified | [8] | |

| A-549 | Lung Cancer | Not specified | [8] | |

| MCF-7 | Breast Cancer | Not specified | [8] | |

| SW480 | Colorectal Adenocarcinoma | Not specified | [8] |

Anti-HIV Activity

Several daphnane diterpenes have demonstrated potent anti-HIV activity, inhibiting viral replication at nanomolar concentrations.

Quantitative Data on Anti-HIV Activity

The following table presents the anti-HIV-1 activity (EC₅₀ values) of various daphnane diterpenes.

Table 3: Anti-HIV-1 Activity of Daphnane Diterpenes

| Compound | EC₅₀ (nM) | SI (Selectivity Index) | Reference |

| Genkwanine VIII | 0.17 | 187,010 | [8] |

| Acutilobins A-G | <1.5 | >10,000 | [8] |

| Gnidimacrin | 0.14 | Not specified | [9] |

| Stelleralide A | 0.33 | Not specified | [9] |

| Wikstroelide A | 0.39 | Not specified | [9] |

| Daphneodorins D-H and others (9 compounds) | 1.5 - 7.7 | Not specified | [10][11] |

Key Signaling Pathways Modulated by Daphnane Diterpenes

The biological effects of daphnane diterpenes, particularly their anticancer activity, are mediated through the modulation of several key intracellular signaling pathways.

Protein Kinase C (PKC) Signaling Pathway

Protein Kinase C (PKC) is a family of serine/threonine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. Daphnane diterpenes are known activators of PKC.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Daphnane diterpenoids, including yuanhualine, have been shown to suppress the activation of Akt.[5]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of daphnane diterpenes.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow Diagram

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2.6. NF-κB Reporter Assay [bio-protocol.org]

- 5. Anticancer Activity of Novel Daphnane Diterpenoids from Daphne genkwa through Cell-Cycle Arrest and Suppression of Akt/STAT/Src Signalings in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 11. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]

The Discovery and Origin of Yuanhuadin: A Technical Guide for Researchers

November 7, 2025

Abstract

Yuanhuadin, a daphnane-type diterpene ester isolated from the flower buds of Daphne genkwa Sieb. et Zucc., has garnered significant interest within the scientific community for its potent biological activities, particularly its anticancer properties. This technical guide provides an in-depth overview of the discovery, origin, and extraction of this compound, alongside a detailed examination of its molecular mechanisms of action. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications. This document summarizes quantitative data, details experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for the scientific community.

Introduction: The Botanical Origin and Traditional Use of Daphne genkwa

Daphne genkwa, a deciduous shrub distributed across China, Korea, and Vietnam, has a long-standing history in traditional Chinese medicine (TCM), where its dried flower buds are known as "Yuanhua".[1][2][3] For centuries, Yuanhua has been utilized for its diuretic, antitussive, expectorant, and purgative properties.[4][5] Traditional applications also include the treatment of inflammatory diseases, scabies, and frostbite.[4][5] The plant and its extracts have also been historically used as an abortifacient.[4] Phytochemical investigations into Daphne genkwa have revealed a rich and diverse array of chemical constituents, including flavonoids, lignans, coumarins, and most notably, a series of daphnane-type diterpene esters.[5][6] Among these, this compound stands out as a major component of the flower buds and a compound of significant pharmacological interest.[6]

Discovery and Isolation of this compound

This compound was first described in 1980, having been isolated from the roots of Daphne genkwa.[6] While initially identified in the roots, subsequent research has shown that this compound is the major daphnane diterpene ester found in the flower buds of the plant, whereas the related compound, Yuanhuacin, is more abundant in the roots.[6]

The isolation of this compound and other daphnane diterpenes from Daphne genkwa is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on various published procedures for the isolation of daphnane diterpenoids.

Experimental Protocol: Isolation and Purification of this compound

2.1.1. Plant Material and Extraction

-

Plant Material: Air-dried flower buds of Daphne genkwa are used as the starting material.

-

Extraction: The dried flower buds are powdered and extracted exhaustively with 95% ethanol at room temperature.[7] The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.

2.1.2. Fractionation

The crude ethanolic extract is suspended in water and subjected to successive solvent partitioning with solvents of increasing polarity.[7] A typical fractionation scheme is as follows:

-

Petroleum Ether Fractionation: The aqueous suspension is first extracted with petroleum ether to remove nonpolar constituents.[7][8]

-

Dichloromethane Fractionation: The remaining aqueous layer is then extracted with dichloromethane. The dichloromethane fraction has been shown to possess the highest anti-tumor activity and is enriched in daphnane diterpenes, including this compound.[7]

-

n-Butanol and Water Soluble Fractions: Further partitioning with n-butanol can be performed, leaving a final aqueous fraction.[7]

2.1.3. Chromatographic Purification

The dichloromethane fraction, being the most active, is subjected to further purification using advanced chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) has proven to be a particularly effective method for the separation and purification of daphnane diterpenes from Daphne genkwa.[8][9]

High-Speed Counter-Current Chromatography (HSCCC) Protocol:

-

Two-Phase Solvent System Selection: The selection of an appropriate two-phase solvent system is critical for successful HSCCC separation. A common system for the separation of daphnane diterpenes is a mixture of n-hexane-ethyl acetate-methanol-water.[10] The optimal ratio is determined empirically to provide a suitable partition coefficient (K) for the target compounds.

-

Preparation of Solvent System and Sample: The selected solvent system is thoroughly mixed and allowed to equilibrate. The dried dichloromethane fraction is dissolved in a small volume of the two-phase solvent system (1:1, v/v) for injection.[10]

-

HSCCC Operation:

-

The HSCCC column is first filled with the stationary phase (typically the upper phase).

-

The apparatus is then rotated at a specific speed (e.g., 800 rpm).

-

The mobile phase (typically the lower phase) is pumped through the column at a defined flow rate.

-

Once the system reaches hydrodynamic equilibrium, the sample solution is injected.

-

The effluent is monitored using a UV detector, and fractions are collected based on the chromatogram.

-

-

Further Purification: Fractions containing this compound may require further purification by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.[8][9]

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the extraction and purification of this compound from Daphne genkwa.

Quantitative Analysis of this compound

The concentration of this compound in different parts of Daphne genkwa and its cytotoxic activity against various cancer cell lines have been quantified in several studies.

Abundance in Daphne genkwa

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound in plant material.

| Plant Part | Average Extraction Rate of this compound | Reference |

| Flower Buds | 0.0078% | [4] |

| Root | 0.0033% | [4] |

Cytotoxic Activity

The anticancer potential of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's cytotoxic potency.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A549 | Non-small cell lung cancer | 0.51 ± 0.05 | [11] |

| K562 | Chronic myelogenous leukemia | 5.0 ± 0.2 | [11] |

| MCF-7 | Breast adenocarcinoma | 7.2 ± 0.6 | [11] |

| HeLa | Cervical cancer | 20.19 - 55.23 | [5] |

| H1299 (gefitinib-resistant) | Non-small cell lung cancer | Synergistic with gefitinib | [4] |

Molecular Mechanisms of Action

This compound exerts its biological effects through the modulation of multiple signaling pathways, leading to cell cycle arrest, induction of apoptosis, and inhibition of inflammatory responses.

Anticancer Mechanisms

4.1.1. Inhibition of Receptor Tyrosine Kinases and Downstream Signaling

This compound has been shown to target key receptor tyrosine kinases and their downstream signaling cascades, which are often dysregulated in cancer.

-

AXL Receptor Tyrosine Kinase: this compound induces the downregulation of AXL, a receptor tyrosine kinase frequently overexpressed in non-small cell lung cancer (NSCLC) and associated with resistance to EGFR tyrosine kinase inhibitors like gefitinib.[4][12] Downregulation of AXL by this compound is mediated by accelerating its degradation.[4]

-

EGFR Signaling Pathway: this compound suppresses the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[12]

-

Akt/mTOR Pathway: This compound also inhibits the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth, proliferation, and survival.[5][12]

References

- 1. tautobiotech.com [tautobiotech.com]

- 2. medicaljournalssweden.se [medicaljournalssweden.se]

- 3. Isolation of cytotoxic daphnane-type and tigliane-type diterpenoids from Daphne genkwa using MetGem software - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guided isolation of daphnane-type diterpenes from Daphne genkwa by molecular network strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy [frontiersin.org]

- 9. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Yuanhuadin's Molecular Targets in Lung Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yuanhuadin, a daphnane diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated significant anti-proliferative and anti-tumor activities in non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the molecular targets of this compound in lung cancer, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts in oncology.

Data Presentation: Quantitative Effects of this compound and Related Compounds

The anti-proliferative activity of this compound and its analogs has been quantified in human A549 non-small cell lung cancer cells. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of Daphnane Diterpenoids against A549 Lung Cancer Cells

| Compound | IC50 (nM) |

| Yuanhuadine | Not explicitly quantified in the primary source, but demonstrated potent activity. |

| Yuanhualine | 7.0 |

| Yuanhuahine | 15.2 |

| Yuanhuagine | 24.7 |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.[1][2]

Table 2: Synergistic Anti-proliferative Effects of this compound with Gefitinib in Lung Cancer Cells

| Treatment | Effect |

| This compound and Gefitinib | Synergistic growth inhibition |

Note: Specific Combination Index (CI) values were not detailed in the provided search results, but a synergistic effect was confirmed.[3][4]

Table 3: In Vivo Anti-tumor Activity of this compound in an A549 Xenograft Model

| Treatment | Dosage | Duration | Tumor Growth Inhibition |

| This compound (oral administration) | 0.5 mg/kg body weight, daily | 14 days | Significant inhibition of tumor growth without overt toxicity |

Note: The precise percentage of tumor growth inhibition was not specified in the provided search results.[3][4]

Core Molecular Mechanisms of this compound in Lung Cancer

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing cell cycle arrest and modulating key signaling pathways that are critical for lung cancer cell proliferation and survival.

Cell Cycle Arrest at G0/G1 and G2/M Phases

This compound induces cell cycle arrest at both the G0/G1 and G2/M checkpoints in A549 lung cancer cells.[3][4] This arrest is mediated by the modulation of several key cell cycle regulatory proteins:

-

Upregulation of p21: A potent cyclin-dependent kinase (CDK) inhibitor.[3]

-

Downregulation of Cyclins: Including Cyclin A, Cyclin B1, and Cyclin E.

-

Downregulation of Cyclin-Dependent Kinases (CDKs): Specifically CDK2 and CDK4.[3]

-

Downregulation of c-Myc: A proto-oncogene that plays a crucial role in cell cycle progression.[3]

Modulation of Key Signaling Pathways

This compound has been shown to inhibit several critical signaling pathways that are frequently dysregulated in lung cancer.

-

EGFR and c-Met Signaling: this compound inhibits ligand-induced signaling of both the Epidermal Growth Factor Receptor (EGFR) and c-Met.[3][4] This is particularly significant as EGFR is a common driver mutation in NSCLC.

-

Akt/mTOR Pathway: The compound suppresses the expression of Akt and the mammalian target of rapamycin (mTOR), along with their downstream effectors, p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1).[3][4] This pathway is central to cell growth, proliferation, and survival.

-

STAT3 and Src Signaling: Related daphnane diterpenoids have been shown to suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3) and Src, both of which are implicated in cancer progression and metastasis.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies on this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the anti-proliferative effects of this compound on lung cancer cells.

-

Cell Seeding: A549 cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound or vehicle control for 24 to 48 hours.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blot Analysis

This technique is used to determine the expression levels of specific proteins involved in the signaling pathways affected by this compound.

-

Cell Lysis: A549 cells, treated with this compound or control, are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-Akt, p-mTOR, p21, Cyclin D1, CDK4) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

-

Cell Treatment and Harvesting: A549 cells are treated with this compound for the desired time, then harvested by trypsinization.

-

Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Athymic nude mice (4-6 weeks old) are used.

-

Cell Implantation: A549 cells (e.g., 1 x 10⁶ cells in Matrigel) are subcutaneously injected into the flank of each mouse.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives oral administration of this compound (0.5 mg/kg/day), while the control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is concluded after a predetermined period (e.g., 14 days), and tumors are excised and weighed.

Conclusion

This compound presents a promising profile as a potential therapeutic agent for non-small cell lung cancer. Its ability to induce cell cycle arrest and inhibit multiple key oncogenic signaling pathways, including EGFR, Akt/mTOR, and STAT3, underscores its potential for further preclinical and clinical investigation. The synergistic effect with existing targeted therapies like gefitinib further highlights its potential role in combination treatment strategies to overcome drug resistance. This technical guide provides a foundational understanding of this compound's molecular targets and mechanisms of action, intended to facilitate future research in this area.

References

- 1. A549 in vivo xenograft tumor growth studies in athymic nude mice [bio-protocol.org]

- 2. A549 Xenograft Model - Altogen Labs [altogenlabs.com]

- 3. Growth inhibition of human lung cancer cells via down-regulation of epidermal growth factor receptor signaling by yuanhuadine, a daphnane diterpene from Daphne genkwa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4.6.2. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]

Unveiling the Anti-Cancer Potential of Yuanhuadin: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the anti-proliferative effects of Yuanhuadin, a daphnane-type diterpenoid compound, on various tumor cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds in oncology.

Executive Summary

This compound, and its closely related analog Yuanhuatine, have demonstrated significant anti-proliferative activity against a range of cancer cell lines. This guide summarizes the quantitative data on its efficacy, details the experimental protocols for assessing its effects, and visually represents the key signaling pathways involved in its mechanism of action. The primary modes of action for this compound include the induction of apoptosis and cell cycle arrest, mediated through the modulation of several critical signaling cascades, most notably the Protein Kinase C (PKC), PI3K/Akt/mTOR, and STAT3 pathways.

Quantitative Data on Anti-Proliferative Effects

The efficacy of this compound varies across different cancer cell lines, with notable potency observed in specific subtypes. The following tables summarize the available quantitative data on its anti-proliferative and apoptosis-inducing effects.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MCF-7 | Breast Cancer (ERα-positive) | 0.62 |

Note: Data for Yuanhuatine, a closely related analog, is presented here due to the frequent interchangeable use in the literature. Further studies are needed to establish a comprehensive IC50 profile for this compound across a wider range of cancer cell lines.

| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Citation |

| MCF-7 | Vernodalin (6.25 µg/ml) | 30.0 ± 19.7 | Not Specified | [1] |

| MDA-MB-231 | Vernodalin (6.25 µg/ml) | 26.1 ± 8.5 | Not Specified | [1] |

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Citation |

| MCF-7 | Vernodalin (6.125 µg/ml) | 72.5 ± 11.7 | Not Specified | Not Specified | [1] |

| MDA-MB-231 | Vernodalin (6.125 µg/ml) | 61.0 ± 1.1 | Not Specified | Not Specified | [1] |

Note: The data presented for apoptosis and cell cycle arrest are from studies on Vernodalin, a compound with a similar mechanism of action. These tables serve as a template for the types of quantitative data that are crucial for evaluating this compound's efficacy. Specific data for this compound is currently limited in the public domain.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by modulating several key signaling pathways that are often dysregulated in cancer. The primary mechanisms identified include the activation of Protein Kinase C (PKC) and the inhibition of the PI3K/Akt/mTOR and STAT3 signaling pathways.

Protein Kinase C (PKC) Activation

This compound is a potent activator of PKC. Activation of specific PKC isoforms can lead to downstream signaling events that promote apoptosis and inhibit cell proliferation.

Inhibition of PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, survival, and proliferation. This compound has been shown to inhibit this pathway, leading to decreased tumor cell viability.

Modulation of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes tumor cell proliferation and survival. This compound has been found to interfere with STAT3 signaling.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-proliferative effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of this compound that causes a 50% reduction in cell viability.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Culture cells with this compound at the desired concentration and for the appropriate time.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing, then store at -20°C overnight.

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate to degrade RNA.

-

PI Staining: Add propidium iodide staining solution to the cells.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of this compound on the expression and phosphorylation status of proteins in key signaling pathways.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-STAT3, STAT3, Bcl-2, Bax, Cyclin D1).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

This compound exhibits potent anti-proliferative effects on various tumor cells by inducing apoptosis and cell cycle arrest. Its mechanism of action involves the modulation of key signaling pathways, including the activation of PKC and the inhibition of the PI3K/Akt/mTOR and STAT3 pathways. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound. Future studies should focus on expanding the quantitative analysis of this compound's efficacy across a broader range of cancer types, elucidating the specific molecular interactions within the identified signaling pathways, and evaluating its in vivo efficacy and safety in preclinical models. These efforts will be crucial in advancing this compound as a potential candidate for clinical development in cancer therapy.

References

An In-depth Technical Guide to the Ethnobotanical Uses of Daphne genkwa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphne genkwa Siebold & Zucc., a deciduous shrub belonging to the Thymelaeaceae family, holds a significant position in traditional Chinese medicine (TCM), where it is known as 'Yuanhua' (芫花).[1][2][3] With a history of use spanning over 1,500 years, this plant has been traditionally employed for a variety of medicinal purposes, primarily leveraging its potent diuretic, expectorant, purgative, and anti-inflammatory properties.[3][4] This technical guide provides a comprehensive overview of the ethnobotanical uses of Daphne genkwa, supported by quantitative data on its phytochemical composition, detailed experimental protocols for the isolation and analysis of its bioactive compounds, and an exploration of the molecular signaling pathways through which these compounds exert their therapeutic effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological potential of this important medicinal plant.

Ethnobotanical Uses

The flower buds and roots of Daphne genkwa are the primary parts used in traditional medicine.[5] In TCM, it is considered to have pungent, bitter, and warm properties and is associated with the Lung, Kidney, and Large Intestine meridians. Its traditional applications are diverse and well-documented.

Traditional Therapeutic Applications

Daphne genkwa has been traditionally used to treat a range of ailments, including:

-

Edema and Fluid Retention: Its potent diuretic properties are utilized to address severe edema, ascites, and pleural effusion.[1][2]

-

Respiratory Conditions: It is employed as an expectorant and antitussive to treat cough, bronchitis, and phlegm accumulation.[3]

-

Constipation: The purgative action of Daphne genkwa is harnessed for the treatment of constipation.

-

Skin Diseases: Topically, it has been used to treat scabies, ringworm, and frostbite.[3]

-

Abortifacient: Both the flower buds and roots have been traditionally used to induce abortion.[5]

-

Anticancer: In modern traditional medicine, it is being explored for its potential in treating various cancers.[1]

Data on Traditional Uses

| Traditional Use Category | Plant Part Used | Traditional Preparation |

| Diuretic / Edema | Flower Buds, Root | Decoction, Powder |

| Antitussive / Expectorant | Flower Buds | Decoction, Powder (often processed with vinegar) |

| Purgative / Constipation | Flower Buds, Root | Decoction, Powder |

| Skin Conditions (topical) | Flower Buds | Poultice, Wash |

| Abortifacient | Flower Buds, Root | Decoction |

Note on Toxicity: All parts of Daphne genkwa are considered toxic.[5] Traditional preparation methods, such as frying with vinegar, are employed to reduce its toxicity before internal use.[2] It is contraindicated in pregnant women and individuals with a weak constitution.[2]

Phytochemical Composition

Daphne genkwa is rich in a variety of bioactive compounds, with flavonoids and daphnane-type diterpenoids being the most significant contributors to its pharmacological activities.

Major Bioactive Compounds

| Compound Class | Key Compounds | Reported Biological Activities |

| Flavonoids | Genkwanin, Apigenin, Luteolin, 3'-hydroxygenkwanin, Tiliroside | Anti-inflammatory, Antitumor, Antioxidant, Neuroprotective[1][6] |

| Diterpenoids | Yuanhuacine, Yuanhuadine, Genkwadaphnin, Daphnoretin | Antitumor, Anti-HIV, Antifertility, Neuroprotective[7] |

| Coumarins | Daphnoretin | Antitumor, Anti-inflammatory |

| Lignans | Syringaresinol | Anti-inflammatory, Antitumor |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of bioactive compounds from Daphne genkwa.

Extraction and Isolation of Flavonoids

This protocol is adapted from a study focused on the preparative isolation of flavonoids.

Objective: To extract and isolate genkwanin, apigenin, luteolin, and 3'-hydroxygenkwanin.

Methodology:

-

Powdering and Extraction:

-

Air-dry the flower buds of Daphne genkwa and grind them into a coarse powder.

-

Perform ultrasonic-assisted extraction with 70% ethanol at a liquid-to-solid ratio of 30:1 (mL:g) for 30 minutes at 60°C and an ultrasonic power of 225 W.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water.

-

Perform liquid-liquid partitioning successively with petroleum ether, dichloromethane, and n-butanol.

-

The dichloromethane and n-butanol fractions are typically enriched with flavonoids.

-

-

Isolation by High-Speed Counter-Current Chromatography (HSCCC):

-

Dissolve the flavonoid-rich fraction in the selected solvent system.

-

A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (e.g., in a 5:7:5:5 v/v ratio) can be effective.

-

Perform HSCCC separation to isolate the individual flavonoid compounds.

-

-

Purity Analysis:

-

Analyze the purity of the isolated compounds using High-Performance Liquid Chromatography (HPLC) with a C18 column and a gradient elution system (e.g., methanol-water with 0.1% formic acid).

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the anticancer activity of Daphne genkwa extracts or isolated compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.

Methodology:

-

Cell Culture:

-

Culture human cancer cell lines (e.g., HT-29, SW-480 for colorectal cancer) in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Seeding:

-

Seed the cells in 96-well plates at a density of 5 x 10^3 cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of the Daphne genkwa extract or isolated compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value using dose-response curve analysis.

-

In Vivo Antitumor Activity Assessment

This protocol describes a general workflow for evaluating the antitumor effects of Daphne genkwa compounds in a mouse model.

Objective: To assess the in vivo efficacy of a test compound in inhibiting tumor growth.

Methodology:

-

Animal Model:

-

Use an appropriate mouse model, such as Apc(Min/+) mice for colorectal cancer studies or xenograft models with implanted human cancer cells.[1]

-

-

Treatment:

-

Once tumors are established, randomly assign the mice to treatment and control groups.

-

Administer the test compound (e.g., total flavonoids from Daphne genkwa) orally or via intraperitoneal injection at different dosages for a specified period. The control group receives the vehicle.

-

-

Monitoring:

-

Monitor the body weight and general health of the mice regularly.

-

Measure tumor size and volume at set intervals.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors for weighing and histopathological analysis.

-

Collect blood and tissues to analyze relevant biomarkers, such as inflammatory cytokines (e.g., IL-1α, IL-1β, IL-6).[1]

-

-

Data Analysis:

-

Compare the tumor growth, body weight changes, and biomarker levels between the treatment and control groups using appropriate statistical tests.

-

Signaling Pathways and Mechanisms of Action

The bioactive compounds in Daphne genkwa exert their effects by modulating various cellular signaling pathways. The PI3K/Akt/mTOR and MAPK pathways are two of the most significantly affected cascades, particularly in the context of its anticancer activity.

PI3K/Akt/mTOR Signaling Pathway

Several daphnane-type diterpenoids from Daphne genkwa have been shown to inhibit the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer and promotes cell proliferation, survival, and growth.

MAPK Signaling Pathway

Flavonoids from Daphne genkwa have been reported to stimulate the ERK/MEK pathway, a component of the MAPK signaling cascade, which can regulate cell proliferation and other cellular processes.[8] The modulation of this pathway can have context-dependent outcomes, either promoting or inhibiting cell growth.

Conclusion and Future Directions

Daphne genkwa is a medicinal plant with a rich history of traditional use, which is now being substantiated by modern scientific research. Its diverse phytochemical composition, particularly its flavonoids and diterpenoids, offers a promising starting point for the development of novel therapeutics for a range of diseases, most notably cancer and inflammatory conditions. The detailed experimental protocols and insights into the molecular mechanisms of action provided in this guide are intended to facilitate further research and development in this area.

Future research should focus on conducting rigorous quantitative ethnobotanical studies to better understand the traditional use patterns of Daphne genkwa. Further elucidation of the complex interactions of its compounds with various signaling pathways will be crucial for optimizing their therapeutic potential and ensuring their safe and effective use. Clinical trials are also warranted to validate the preclinical findings and translate the traditional knowledge of this potent medicinal plant into evidence-based therapies.

References

- 1. Antitumor Activity of Total Flavonoids from Daphne genkwa in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Daphne genkwa and Its Vinegar-Processed Products by Ultraperformance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Daphne genkwa: Ethnopharmacology, phytochemistry and pharmacology of an important traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design of Experiments-Based Optimization of Flavonoids Extraction from Daphne genkwa Flower Buds and Flavonoids Contents at Different Blooming Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Daphne genkwa flower extract promotes the neuroprotective effects of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Yuanhuadin's Potential as an Antiviral Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuanhuadin, a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa Sieb. et Zucc., has been traditionally utilized in Chinese medicine for its anti-inflammatory properties. While extensively studied for its anticancer activities, the direct antiviral potential of this compound remains largely unexplored. However, compelling evidence from structurally related daphnane diterpenoids, particularly their potent anti-HIV activity, suggests that this compound represents a promising scaffold for the development of novel antiviral therapeutics. This technical guide consolidates the existing, albeit indirect, evidence for this compound's antiviral potential, focusing on the established activities of its chemical class and plausible mechanisms of action. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring this compound and related compounds as a new frontier in antiviral drug discovery.

Introduction to this compound

This compound is a naturally occurring diterpenoid belonging to the daphnane family.[1][2] It is a major constituent of "Yuan-Hua" or "Genkwa Flos," the dried flower buds of Daphne genkwa, a plant with a long history of use in traditional Chinese medicine for treating inflammatory conditions.[2][3] The primary focus of modern research on this compound and its close analog, Yuanhuacin, has been on their significant anti-inflammatory and anticancer effects.[2][3][4] Despite a lack of direct studies on its antiviral properties, the broader class of daphnane diterpenoids has demonstrated potent antiviral activity, creating a strong rationale for investigating this compound in this context.[1][2][5]

Antiviral Activity of Daphnane Diterpenoids

While data on this compound is scarce, numerous studies have highlighted the antiviral, particularly anti-HIV, activity of other daphnane diterpenoids isolated from various Daphne species. These compounds have shown efficacy in the nanomolar range, making them highly potent inhibitors of viral replication.

| Compound | Virus | Cell Line | EC50 | Cytotoxicity (CC50) | Source |

| Daphnetoxin | HIV-1 | --- | 1.94 nM | --- | [6] |

| Gnidicin | HIV-1 (CXCR4-tropic) | --- | 8.6 nM | --- | [6] |

| Gnidicin | HIV-1 (CCR5-tropic) | --- | 17.6 nM | --- | [6] |

| Daphnane Diterpenoid Orthoesters (various) | HIV-1 | MT4 cells | 1.5–7.7 nM | --- | [5] |

| Unnamed Daphnane Diterpenoids | HIV | --- | ~1 nM | > 5 µM | [7] |

This table summarizes the potent anti-HIV activity of several daphnane diterpenoids, providing a strong basis for investigating the antiviral potential of the structurally related this compound.

Potential Mechanisms of Antiviral Action

The antiviral mechanism of daphnane diterpenoids is not fully elucidated but is thought to involve the modulation of host cell pathways rather than direct interaction with viral enzymes. A key proposed mechanism involves the activation of Protein Kinase C (PKC).

Modulation of the Protein Kinase C (PKC) Pathway

Yuanhuacin, a compound structurally very similar to this compound, is a known potent activator of the PKC family of enzymes. Recent studies have demonstrated that PKC inhibitors can significantly reduce the replication of a range of viruses, including SARS-CoV-2 and influenza A virus.[8][9] This suggests that the PKC pathway plays a crucial role in the viral life cycle, likely during the early stages of infection such as entry and uncoating.[8][10]

Therefore, it is plausible that this compound, by acting as a PKC activator, could disrupt the finely tuned cellular processes that viruses hijack for their own replication. This could lead to an antiviral state within the host cell.

Caption: Proposed antiviral mechanism via PKC inhibition.

Interference with Viral Entry

Studies on daphnetoxin, another daphnane diterpenoid, have shown that its anti-HIV activity stems from its ability to interfere with viral entry.[6] This is achieved by reducing the cell surface expression of the HIV co-receptors CCR5 and CXCR4.[6] This mechanism prevents the virus from successfully fusing with and entering the host cell. Given the structural similarities, this compound may share this ability to modulate the expression of cell surface receptors that are critical for viral entry.

Caption: Proposed mechanism of HIV entry inhibition.

Experimental Protocols for Antiviral Screening

While specific protocols for testing the antiviral activity of this compound are not available in the literature, standard virological assays can be adapted from studies on other daphnane diterpenoids.

General In Vitro Antiviral Assay Workflow

-

Cell Culture and Virus Propagation:

-

Culture appropriate host cells (e.g., MT-4 cells for HIV, Vero E6 for SARS-CoV-2) in a suitable medium.

-

Propagate and titer the virus stock to determine the infectious dose.

-

-

Cytotoxicity Assay:

-

Treat uninfected host cells with serial dilutions of this compound to determine the 50% cytotoxic concentration (CC50) using an MTT or similar cell viability assay.

-

-

Antiviral Activity Assay:

-

Pre-treat host cells with non-toxic concentrations of this compound.

-

Infect the cells with a known multiplicity of infection (MOI) of the virus.

-

After an incubation period, quantify the extent of viral replication. This can be done through various methods:

-

Plaque Reduction Assay: To determine the reduction in viral plaque formation.

-

qRT-PCR: To quantify viral RNA levels.

-

ELISA: To measure the expression of viral proteins.

-

Reporter Virus Assays: Using viruses engineered to express a reporter gene (e.g., luciferase).

-

-

-

Data Analysis:

-

Calculate the 50% effective concentration (EC50), the concentration of this compound that inhibits viral replication by 50%.

-

Determine the Selectivity Index (SI = CC50 / EC50), where a higher SI indicates a more favorable safety profile.

-

Caption: General workflow for in vitro antiviral screening.

Future Directions and Conclusion

The potent antiviral activity exhibited by a range of daphnane diterpenoids strongly suggests that this compound is a high-priority candidate for antiviral research. Future studies should focus on:

-

Direct Antiviral Screening: Evaluating this compound against a broad spectrum of viruses, including RNA and DNA viruses of clinical significance.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and cellular pathways modulated by this compound to exert its potential antiviral effects, with a particular focus on the PKC and viral entry pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize antiviral potency and minimize cytotoxicity.

-

In Vivo Efficacy and Safety: Assessing the therapeutic potential and safety profile of this compound in relevant animal models of viral infection.

References

- 1. Potential of diterpene compounds as antivirals, a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of daphnane diterpenoids with odd-numbered aliphatic side chains in Daphne pedunculata | EurekAlert! [eurekalert.org]

- 3. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation, Structural Elucidation, and Anti-HIV Activity of Daphnane Diterpenoids from Daphne odora - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of anti-HIV daphnane diterpenoids from the Japanese plant Daphne pseudomezereum | EurekAlert! [eurekalert.org]

- 8. Protein Kinase C Inhibitors Reduce SARS-CoV-2 Replication in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory effect of protein kinase C inhibitor on the replication of influenza type A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protein Kinase C Inhibitors Reduce SARS-CoV-2 Replication in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Isolation and Purification of Yuanhuadin from Daphne genkwa

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daphne genkwa Sieb. et Zucc., known as 'Yuan Hua' in Traditional Chinese Medicine, is a potent source of various bioactive secondary metabolites.[1][2] Among these, the daphnane-type diterpene esters, including Yuanhuadin, have garnered significant attention for their pronounced biological activities. This compound exhibits significant antitumor properties, primarily through the inhibition of critical cell signaling pathways such as Akt/mTOR and EGFR, leading to cell-cycle arrest. This document provides a detailed protocol for the isolation and purification of this compound from the dried flower buds of Daphne genkwa, employing a bioassay-guided fractionation approach involving solvent extraction, partitioning, and multi-step column chromatography.

Experimental Workflow

The overall process for isolating this compound is a multi-stage procedure that begins with bulk extraction and progressively narrows down to the pure compound through systematic fractionation and purification steps.

Caption: Workflow for this compound Isolation.

Quantitative Data Summary

The following table summarizes the expected yield and purity at various stages of the isolation process, starting from 20 kg of dried plant material as described in the literature.[3] The yield of this compound is typically low, and careful execution of each step is critical to maximize recovery.

| Stage | Product | Starting Mass | Yield (g) | Purity (%) |

| 1. Extraction | Crude 95% Ethanol Extract | 20,000 g | 2,000 g | ~1% |

| 2. Partitioning | Dichloromethane (DCM) Fraction | 2,000 g | 277 g | 5-10% |

| 3. Chromatography | Enriched this compound Fraction | 277 g | ~5 g | 50-70% |

| 4. Final Purification | Pure this compound | ~5 g | 1.56 g | >98% |

Note: Yields are estimates based on literature values. Actual results may vary depending on plant material quality and experimental conditions. The average extraction rate for this compound from the flower buds is reported to be approximately 0.0078%.

Experimental Protocols

1. Materials and Equipment

-

Plant Material: Dried flower buds of Daphne genkwa.

-

Solvents (Analytical or HPLC grade): 95% Ethanol, Petroleum Ether, Dichloromethane (DCM), n-Butanol, Methanol, Acetonitrile, Water.

-

Stationary Phases: Silica gel (100-200 mesh), Sephadex LH-20.

-

Equipment: Large-scale extraction vessel, rotary evaporator, separatory funnels, glass chromatography columns, fraction collector, preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).

2. Protocol 1: Bulk Extraction

This protocol is adapted from a large-scale extraction procedure.[3]

-

Maceration: Submerge 20 kg of dried, powdered Daphne genkwa flower buds in a suitable vessel with 95% ethanol (approx. 3 x 20 L).

-

Extraction: Allow the mixture to macerate at room temperature for 72 hours with occasional agitation to ensure thorough extraction.

-

Filtration: Filter the ethanolic solution to separate the plant residue from the liquid extract.

-

Concentration: Concentrate the filtrate under reduced pressure at a temperature not exceeding 60°C using a rotary evaporator to yield a dark, crude extract.[3] The expected yield is approximately 2 kg.[3]

3. Protocol 2: Solvent Partitioning

This step fractionates the crude extract based on polarity to isolate the fraction containing daphnane diterpenes.[3][4]

-

Suspension: Suspend the 2 kg of crude ethanol extract in deionized water to form a slurry.

-

Petroleum Ether Partition: Transfer the suspension to a large separatory funnel and perform liquid-liquid extraction three times with petroleum ether (3 x 20 L) to remove non-polar compounds like fats and sterols.[3] Collect and combine the petroleum ether fractions.

-

Dichloromethane Partition: Sequentially extract the remaining aqueous layer three times with dichloromethane (3 x 20 L).[3] Bioassays have shown this fraction to contain the highest concentration of antitumor daphnane diterpenes.[1][3]

-

n-Butanol Partition: Further extract the aqueous layer three times with n-butanol (3 x 20 L).[3]

-

Fraction Concentration: Evaporate the solvent from each of the collected fractions (petroleum ether, dichloromethane, n-butanol, and the final aqueous layer) under reduced pressure. The resulting DCM fraction (approx. 277 g) is carried forward for purification.[3]

4. Protocol 3: Chromatographic Purification

This multi-step process is required to isolate this compound from the complex DCM fraction.

-

Silica Gel Column Chromatography:

-

Packing: Prepare a large glass column with silica gel (100-200 mesh) using a slurry packing method with a non-polar solvent (e.g., hexane).

-

Loading: Dissolve the DCM fraction (277 g) in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Once dry, carefully load the adsorbent material onto the top of the prepared column.

-

Elution: Elute the column with a step-wise gradient of increasing polarity, typically using a hexane-ethyl acetate or DCM-methanol solvent system.

-

Fraction Collection: Collect fractions of a fixed volume and monitor them using Thin Layer Chromatography (TLC) to identify those containing compounds with the expected Rf value for this compound. Pool fractions with similar TLC profiles.

-

-

Sephadex LH-20 Gel Filtration Chromatography:

-

Purpose: To separate compounds based on molecular size and to remove phenolic compounds and pigments.

-